molecular formula C22H27N3O3 B7029063 benzyl 4-[[(2R,3S)-2-pyridin-3-yloxolan-3-yl]amino]piperidine-1-carboxylate

benzyl 4-[[(2R,3S)-2-pyridin-3-yloxolan-3-yl]amino]piperidine-1-carboxylate

Cat. No.: B7029063
M. Wt: 381.5 g/mol
InChI Key: VISLMSKIMUVZDT-LEWJYISDSA-N
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Description

Benzyl 4-[[(2R,3S)-2-pyridin-3-yloxolan-3-yl]amino]piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, a pyridine moiety, and an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 4-[[(2R,3S)-2-pyridin-3-yloxolan-3-yl]amino]piperidine-1-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the oxolane and pyridine moieties. The final step often involves the esterification of the piperidine carboxylate with benzyl alcohol under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-[[(2R,3S)-2-pyridin-3-yloxolan-3-yl]amino]piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Benzyl 4-[[(2R,3S)-2-pyridin-3-yloxolan-3-yl]amino]piperidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and receptor binding.

    Industry: The compound can be used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of benzyl 4-[[(2R,3S)-2-pyridin-3-yloxolan-3-yl]amino]piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds like piperidine-1-carboxylate and its analogs share structural similarities.

    Pyridine Derivatives: Compounds containing the pyridine ring, such as nicotinamide, are structurally related.

    Oxolane Derivatives: Compounds with the oxolane ring, such as tetrahydrofuran, are similar in structure.

Uniqueness

Benzyl 4-[[(2R,3S)-2-pyridin-3-yloxolan-3-yl]amino]piperidine-1-carboxylate is unique due to its combination of the piperidine, pyridine, and oxolane rings, which confer specific chemical and biological properties. This combination allows for diverse applications and interactions that are not possible with simpler compounds.

Properties

IUPAC Name

benzyl 4-[[(2R,3S)-2-pyridin-3-yloxolan-3-yl]amino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3/c26-22(28-16-17-5-2-1-3-6-17)25-12-8-19(9-13-25)24-20-10-14-27-21(20)18-7-4-11-23-15-18/h1-7,11,15,19-21,24H,8-10,12-14,16H2/t20-,21+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VISLMSKIMUVZDT-LEWJYISDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC2CCOC2C3=CN=CC=C3)C(=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@@H]([C@H]1NC2CCN(CC2)C(=O)OCC3=CC=CC=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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